molecular formula C12H11NO4 B2370503 Methyl 4-(isoxazol-5-ylmethoxy)benzoate CAS No. 890091-84-6

Methyl 4-(isoxazol-5-ylmethoxy)benzoate

Cat. No.: B2370503
CAS No.: 890091-84-6
M. Wt: 233.223
InChI Key: SQGSBLYYIHZFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(isoxazol-5-ylmethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with isoxazole derivatives under specific conditions. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate. This intermediate is then reacted with isoxazole-5-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(isoxazol-5-ylmethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(isoxazol-5-ylmethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(isoxazol-5-ylmethoxy)benzoate involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(isoxazol-3-ylmethoxy)benzoate
  • Methyl 4-(isoxazol-4-ylmethoxy)benzoate
  • Methyl 4-(isoxazol-2-ylmethoxy)benzoate

Uniqueness

Methyl 4-(isoxazol-5-ylmethoxy)benzoate is unique due to the position of the isoxazole ring, which influences its chemical reactivity and biological activity. The specific substitution pattern on the isoxazole ring can lead to different interactions with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 4-(1,2-oxazol-5-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-12(14)9-2-4-10(5-3-9)16-8-11-6-7-13-17-11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGSBLYYIHZFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.